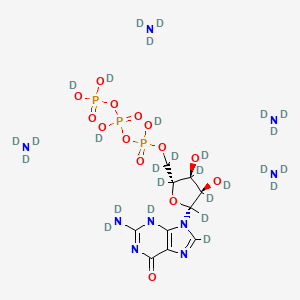![molecular formula C21H26N2O4 B12399316 (1R,2S,4S,7Z,8R,9S)-7-ethylidene-6'-hydroxy-1'-methoxy-5-methylspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one](/img/structure/B12399316.png)
(1R,2S,4S,7Z,8R,9S)-7-ethylidene-6'-hydroxy-1'-methoxy-5-methylspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Die Verbindung (1R,2S,4S,7Z,8R,9S)-7-Ethyliden-6'-Hydroxy-1'-Methoxy-5-Methylspiro[11-oxa-5-azatricyclo[63104,9]dodecan-2,3'-indol]-2'-on ist ein komplexes organisches Molekül mit einer einzigartigen Spirostruktur
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (1R,2S,4S,7Z,8R,9S)-7-Ethyliden-6'-Hydroxy-1'-Methoxy-5-Methylspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecan-2,3'-indol]-2'-on umfasst mehrere Schritte, darunter die Bildung der Spirostruktur und die Einführung verschiedener funktioneller Gruppen. Die spezifischen Synthesewege und Reaktionsbedingungen können variieren, umfassen aber typischerweise die Verwendung von Reagenzien wie Aldehyden, Ketonen und Aminen unter kontrollierten Bedingungen, um die gewünschte Stereochemie und Funktionalisierung zu erreichen.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung würde wahrscheinlich die Optimierung des Synthesewegs beinhalten, um die Ausbeute zu maximieren und die Kosten zu minimieren. Dies könnte die Verwendung von Katalysatoren, ein Hochdurchsatzscreening von Reaktionsbedingungen und die Skalierung der Reaktionen auf industriellen Maßstab umfassen.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,4S,7Z,8R,9S)-7-ethylidene-6’-hydroxy-1’-methoxy-5-methylspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3’-indole]-2’-one involves multiple steps, including the formation of the spiro structure and the introduction of various functional groups. The specific synthetic routes and reaction conditions can vary, but typically involve the use of reagents such as aldehydes, ketones, and amines under controlled conditions to achieve the desired stereochemistry and functionalization.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions to industrial scale.
Analyse Chemischer Reaktionen
Reaktionstypen
Die Verbindung (1R,2S,4S,7Z,8R,9S)-7-Ethyliden-6'-Hydroxy-1'-Methoxy-5-Methylspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecan-2,3'-indol]-2'-on kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:
Oxidation: Die Hydroxylgruppe kann zu einer Carbonylgruppe oxidiert werden.
Reduktion: Die Doppelbindung in der Ethylidengruppe kann zu einer Einfachbindung reduziert werden.
Substitution: Funktionelle Gruppen können unter geeigneten Bedingungen durch andere Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Reaktionsbedingungen umfassen typischerweise kontrollierte Temperaturen, Lösungsmittel und Katalysatoren, um die gewünschten Transformationen zu erreichen.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reaktionsbedingungen und Reagenzien ab, die verwendet werden. Beispielsweise würde die Oxidation der Hydroxylgruppe ein Keton oder Aldehyd ergeben, während die Reduktion der Doppelbindung eine gesättigte Verbindung ergeben würde.
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie kann (1R,2S,4S,7Z,8R,9S)-7-Ethyliden-6'-Hydroxy-1'-Methoxy-5-Methylspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecan-2,3'-indol]-2'-on als Baustein für die Synthese komplexerer Moleküle verwendet werden. Seine einzigartige Spirostruktur macht es zu einem wertvollen Zwischenprodukt in der organischen Synthese.
Biologie
In der Biologie kann diese Verbindung auf ihre potenzielle biologische Aktivität untersucht werden. Seine strukturellen Merkmale deuten darauf hin, dass es mit verschiedenen biologischen Zielmolekülen interagieren könnte, was es zu einem Kandidaten für die Medikamentenentwicklung macht.
Medizin
In der Medizin könnte (1R,2S,4S,7Z,8R,9S)-7-Ethyliden-6'-Hydroxy-1'-Methoxy-5-Methylspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecan-2,3'-indol]-2'-on auf seine potenziellen therapeutischen Wirkungen untersucht werden. Seine Fähigkeit, verschiedene chemische Transformationen zu durchlaufen, macht es zu einer vielseitigen Verbindung für die pharmazeutische Chemie.
Industrie
In der Industrie könnte diese Verbindung bei der Entwicklung neuer Materialien oder als Vorläufer für die Synthese anderer wertvoller Verbindungen verwendet werden. Seine einzigartige Struktur und Reaktivität machen es zu einem vielseitigen Werkzeug in industriellen Anwendungen.
Wirkmechanismus
Der Wirkmechanismus von (1R,2S,4S,7Z,8R,9S)-7-Ethyliden-6'-Hydroxy-1'-Methoxy-5-Methylspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecan-2,3'-indol]-2'-on beinhaltet seine Interaktion mit spezifischen molekularen Zielmolekülen. Diese Zielmoleküle könnten Enzyme, Rezeptoren oder andere Proteine sein, was zu verschiedenen biologischen Wirkungen führt. Die genauen beteiligten Wege würden von der jeweiligen Anwendung und dem biologischen Kontext abhängen, in dem die Verbindung verwendet wird.
Wirkmechanismus
The mechanism of action of (1R,2S,4S,7Z,8R,9S)-7-ethylidene-6’-hydroxy-1’-methoxy-5-methylspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3’-indole]-2’-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways involved would depend on the specific application and the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Zu den Verbindungen, die (1R,2S,4S,7Z,8R,9S)-7-Ethyliden-6'-Hydroxy-1'-Methoxy-5-Methylspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecan-2,3'-indol]-2'-on ähneln, gehören andere Spiroverbindungen mit ähnlichen strukturellen Merkmalen. Dazu könnten gehören:
- Spiro[cyclohexan-1,2'-indol]-Derivate
- Spiro[cyclopentan-1,2'-indol]-Derivate
- Andere spirocyclische Verbindungen mit verschiedenen funktionellen Gruppen
Einzigartigkeit
Die Einzigartigkeit von (1R,2S,4S,7Z,8R,9S)-7-Ethyliden-6'-Hydroxy-1'-Methoxy-5-Methylspiro[11-oxa-5-azatricyclo[63104,9]dodecan-2,3'-indol]-2'-on liegt in seiner spezifischen Stereochemie und Funktionalisierung.
Eigenschaften
Molekularformel |
C21H26N2O4 |
|---|---|
Molekulargewicht |
370.4 g/mol |
IUPAC-Name |
(1R,2S,4S,7Z,8R,9S)-7-ethylidene-6'-hydroxy-1'-methoxy-5-methylspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one |
InChI |
InChI=1S/C21H26N2O4/c1-4-12-10-22(2)18-9-21(19-8-14(12)15(18)11-27-19)16-6-5-13(24)7-17(16)23(26-3)20(21)25/h4-7,14-15,18-19,24H,8-11H2,1-3H3/b12-4+/t14-,15-,18-,19+,21-/m0/s1 |
InChI-Schlüssel |
VYZFRSLZSBLYIC-HLKYCOTLSA-N |
Isomerische SMILES |
C/C=C/1\CN([C@H]2C[C@@]3([C@H]4C[C@@H]1[C@@H]2CO4)C5=C(C=C(C=C5)O)N(C3=O)OC)C |
Kanonische SMILES |
CC=C1CN(C2CC3(C4CC1C2CO4)C5=C(C=C(C=C5)O)N(C3=O)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



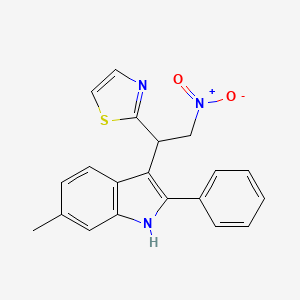
![(1R,5R,6S,13S,21R)-5,13-bis(4-hydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol](/img/structure/B12399264.png)

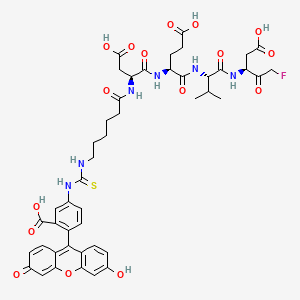





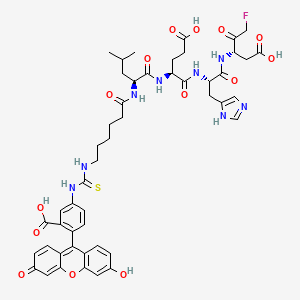
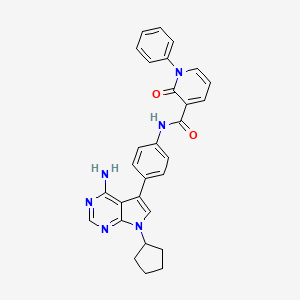
![1-[(2R,3S,5R)-5-(azidomethyl)-4-hydroxy-3-(2-methoxyethoxy)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12399296.png)
